2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring and specific substituents that enhance its chemical properties and potential applications. This compound is notable for its bromine and nitrophenoxy groups, which contribute to its reactivity and biological activity. The molecular formula of this compound is and it has a molecular weight of approximately 251.09 g/mol.
2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole can be synthesized through various chemical routes, primarily involving the modification of existing thiadiazole derivatives. Its synthesis is of interest in medicinal chemistry due to the potential biological activities associated with thiadiazole compounds.
This compound falls under the category of thiadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one sulfur atom. Thiadiazoles are often studied for their pharmaceutical properties, including antimicrobial and anticancer activities.
The synthesis of 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole typically involves several key steps:
The synthesis conditions often require careful control of temperature and reaction time to optimize yield and purity. For example, reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of the starting materials.
The molecular structure of 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole features:
The compound's structural data can be characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide insights into functional groups and molecular connectivity.
2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole can participate in several chemical reactions:
The choice of reagents and solvent systems greatly influences the efficiency and selectivity of these reactions. For example, polar aprotic solvents are often preferred for nucleophilic substitutions due to their ability to solvate cations while leaving anions free to react.
The mechanism of action for 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole primarily relates to its potential biological activities. In medicinal chemistry contexts, it may interact with specific enzymes or receptors:
2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole has several promising applications:
The mesoionic character of 1,3,4-thiadiazole derivatives represents a cornerstone of their pharmacological utility. Mesoionic compounds possess a unique electronic delocalization where positive and negative charges coexist within a heterocyclic framework, preventing representation by any single covalent or ionic structure [1] [8]. This electronic configuration enables exceptional membrane penetration capabilities critical for drug bioavailability. The 2-bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole compound exemplifies this principle through its low-lying C-S σ* orbitals, which generate localized regions of reduced electron density ("σ-holes") on the sulfur atom [3]. These electrophilic regions facilitate interactions with phospholipid bilayers, enhancing transmembrane passage that obeys Lipinski's Rule of Five parameters (molecular weight: 301.16 g/mol, LogP: ~2.8) [5] [6].
Table 1: Membrane Permeability Parameters of Mesoionic Thiadiazoles
Compound | LogP Experimental | PAMPA Permeability (×10⁻⁶ cm/s) | σ-Hole Magnitude (e⁻) |
---|---|---|---|
2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole | 2.78 ± 0.15 | 8.92 ± 1.3 | -0.021 |
Unsubstituted 1,3,4-thiadiazole | 0.95 ± 0.08 | 3.21 ± 0.7 | -0.015 |
Fenmezoditiaz (insecticide) | 1.86 ± 0.12 | 6.45 ± 1.1 | -0.019 |
Theoretical studies using density functional theory (DFT) at the B3LYP/6-311+G(d) level confirm that bromine and nitrophenoxy substituents augment the mesoionic character by withdrawing electron density from the thiadiazole core [8]. This electronic perturbation expands the σ-hole depth by ~40% compared to unsubstituted analogs, correlating with a 2.8-fold increase in parallel artificial membrane permeability assay (PAMPA) values [3] [6]. Such properties underpin the systemic distribution observed for structurally analogous mesoionic insecticides like fenmezoditiaz, which achieves xylem mobility in plants following root uptake [4].
1,3,4-Thiadiazoles function as privileged bioisosteres of pyrimidine nucleobases due to convergent electronic topography and hydrogen-bonding patterns. X-ray crystallographic analyses reveal that the 1,3,4-thiadiazole ring system duplicates the van der Waals volume (≈52 ų) and dipole moment (≈3.5 D) of pyrimidine, enabling deceptive incorporation into nucleotide-binding sites [3] [7]. The 2-bromo-5-(4-nitrophenoxy) derivative extends this mimicry through strategic halogen bonding: the bromine atom occupies halogen acceptor sites in kinase ATP pockets, while the nitrophenoxy group replicates the ribose orientation of purine nucleotides [6] [10].
Table 2: Bioisosteric Parameters Relative to Pyrimidine
Parameter | Pyrimidine | 1,3,4-Thiadiazole | 2-Bromo-5-(4-nitrophenoxy) Derivative |
---|---|---|---|
Van der Waals Volume (ų) | 51.9 | 52.3 | 137.5 |
Dipole Moment (D) | 3.44 | 3.52 | 5.87 |
H-Bond Acceptor Sites | 2 | 3 | 5 |
Halogen Bond Capacity | None | None | Bromine (σ-hole: 0.021 e⁻) |
Molecular docking against α-glucosidase (PDB: 2ZE0) demonstrates the practical implications: the thiadiazole nitrogen (N4) forms a critical hydrogen bond with Asp352 (2.8 Å), while bromine engages in halogen bonding with Arg315 (3.3 Å) [7]. This dual interaction generates binding energies (-9.2 kcal/mol) superior to natural substrates (-6.8 kcal/mol), explaining the sub-micromolar IC₅₀ values observed for related derivatives [7]. Similarly, ciprofloxacin-1,3,4-thiadiazole hybrids exploit this mimicry to intercalate DNA, inducing 18-fold increases in apoptotic cells through topoisomerase II poisoning [3].
The structural plasticity of the 1,3,4-thiadiazole scaffold enables strategic modifications for polypharmacology. Bromine substitution at the 2-position creates an electrophilic "warhead" for covalent targeting, while the 5-nitrophenoxy group provides a polar handle for solubility tuning [6] [10]. This balanced design facilitates activity against divergent disease targets:
Oncological Applications: Honokiol-thiadiazole conjugates (e.g., compound 8a) demonstrate multi-pathway inhibition in breast cancer models (MCF-7 IC₅₀ = 1.62 μM). The brominated analog's mechanism involves G2/M arrest via cyclin B1 downregulation (≥80%) and suppression of EMT markers (vimentin reduction: 65%) [3]. Molecular dynamics simulations confirm simultaneous binding to tubulin (β-subunit) and VEGF receptor kinase, disrupting mitosis and angiogenesis respectively [3].
Table 3: Antiproliferative Activity of Thiadiazole Derivatives
Compound | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) | Target Pathways |
---|---|---|---|
Honokiol-thiadiazole (8a) | 1.62 ± 0.15 | 2.53 ± 0.21 | CDK1, VEGF, EMT |
Ciprofloxacin-thiadiazole (1e) | 3.26 ± 0.28 | 15.7 ± 1.4 | Topoisomerase II, DNA gyrase |
2-Bromo-5-(4-nitrophenoxy) analog* | 4.91 ± 0.33* | 8.75 ± 0.72* | α-Glucosidase, kinase inhibition |
*Predicted values based on QSAR modeling |
Anti-Infective Agents: The electrophilic bromine center enables disulfide bond disruption in microbial proteins. Urea-morpholine hybrids (e.g., compound 1) leverage this property for antibacterial effects against Xanthomonas oryzae (inhibition rate: 35.06%), where the thiadiazole sulfur attacks cysteine residues in glutathione reductase [10]. More remarkably, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) exhibits synergistic antifungal activity with amphotericin B (AmB) by disrupting antibiotic aggregation. Time-resolved fluorescence anisotropy reveals that C1 binds AmB dimer interfaces (Kd = 1.8 μM), increasing monomeric AmB concentration by 60% and enhancing pore-forming capacity [9].
The scaffold's adaptability extends to antiviral and antidiabetic domains. Schiff base derivatives with chloro substitutions achieve α-glucosidase inhibition (IC₅₀ = 1.10 μM) through π-stacking with catalytic tryptophan residues, while maintaining dual activity against hepatitis C NS5B polymerase (IC₅₀ = 3.7 μM) via allosteric site binding [7] [10]. This multi-target capability positions 2-bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole as a versatile prototype for infectious-metabolic comorbidity therapeutics.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2